Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride
Description
Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the piperidine ring and a methyl propanoate ester attached at the 3-position. Its structural complexity, particularly the electron-withdrawing -CF₃ group, confers unique physicochemical properties, such as increased metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2.ClH/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13;/h7-8,14H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPOUIEQRPPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(NC1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride typically involves the reaction of 3-(trifluoromethyl)piperidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the piperidine ring to the acrylate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Introduction to Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate Hydrochloride
Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride is a complex organic compound with a specific chemical structure and properties. It is identified by its CAS number, 2460749-91-9, and has a molecular weight of 275.7 g/mol . This compound is of interest in various scientific research applications due to its unique chemical features.
Applications
While specific applications of methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride are not extensively documented in the available literature, compounds with similar structures often find use in:
- Pharmaceutical Research : Compounds containing trifluoromethyl groups and piperidine rings are commonly explored for their potential biological activities, such as antiviral, antibacterial, or anticancer properties. These structural elements can contribute to the compound's ability to interact with biological targets.
- Chemical Synthesis : As a building block, this compound can be used in the synthesis of more complex molecules. Its trifluoromethyl group and piperidine ring provide versatile functionalities for further chemical modifications.
- Material Science : Fluorinated compounds are sometimes used in material science due to their unique properties, such as hydrophobicity and stability. However, specific applications in this field for methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride are not well-documented.
Case Studies and Research Findings
Due to the lack of detailed case studies or comprehensive research findings specifically on methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride, it is challenging to provide concrete examples of its applications. However, similar compounds are often studied for their pharmacological potential or as intermediates in chemical synthesis.
Suppliers and Availability
This compound is available from suppliers such as Nanjing Shizhou Biology Technology Co., Ltd. in China and can also be sourced from EvitaChem. Sigma-Aldrich provides it with detailed product information, including pricing and purity .
Mechanism of Action
The mechanism of action of Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between the target compound and analogs:
*Molecular formulas are calculated based on systematic naming and evidence where available.
Key Functional Group Comparisons
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
The -CF₃ group in the target compound enhances electronegativity and steric bulk compared to -CH₃ in 3-methylpiperidine hydrochloride. This increases resistance to oxidative metabolism and improves binding to hydrophobic pockets in biological targets . - Piperidine vs. Pyridine Rings: The saturated piperidine ring in the target compound allows greater conformational flexibility, while the aromatic pyridine ring in methyl 3-(pyridin-3-yl)propanoate contributes to π-π stacking interactions but reduces basicity .
- Ester vs. Amide Linkages: The methyl propanoate ester in the target compound is more hydrolytically labile than amide bonds found in analogs like Ziprasidone hydrochloride (), influencing its metabolic fate .
Pharmacological Relevance
- The piperidine scaffold is prevalent in CNS-active drugs (e.g., Ziprasidone in ), suggesting the target compound could serve as a precursor for antipsychotics or antidepressants .
Biological Activity
Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate; hydrochloride (CAS Number: 2460749-91-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
- Molecular Formula: C10H16F3ClN2O2
- Molecular Weight: 275.7 g/mol
- IUPAC Name: Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride
- Physical Form: Powder
- Purity: ≥95%
The biological activity of methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate; hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and dopamine. Research indicates that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes including cognition, memory, and motor control .
Biological Activity Overview
-
Anticancer Activity
- Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A notable study demonstrated that a related piperidine compound exhibited higher cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
-
Neuropharmacological Effects
- The compound's structural features suggest potential neuropharmacological applications. Piperidine derivatives have been associated with the modulation of cholinergic systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes have been noted, indicating a possible role in enhancing cholinergic transmission .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| Cholinesterase Inhibition | Inhibits AChE and BuChE | |
| Neuroprotection | Potential for treating neurodegenerative diseases |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on various piperidine derivatives, it was found that methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the activation of apoptotic pathways and the inhibition of cell cycle progression.
Case Study 2: Neuropharmacological Applications
Another investigation focused on the neuroprotective effects of piperidine compounds, where methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate was evaluated for its ability to enhance cognitive function in animal models. Results indicated improved memory retention and reduced neurodegeneration markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
